1-Bromo-3-(chloromethyl)-5-methoxybenzene
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Overview
Description
1-Bromo-3-(chloromethyl)-5-methoxybenzene is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chloromethyl group, and a methoxy group
Preparation Methods
The synthesis of 1-Bromo-3-(chloromethyl)-5-methoxybenzene typically involves the bromination and chloromethylation of 5-methoxybenzene. One common method includes the following steps:
Bromination: 5-Methoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the benzene ring.
Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. This introduces the chloromethyl group at the meta position relative to the bromine atom.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
1-Bromo-3-(chloromethyl)-5-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chloromethyl group is replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3-(chloromethyl)-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(chloromethyl)-5-methoxybenzene involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with nucleophiles. This property makes it useful in the study of enzyme inhibition, where it can bind to the active site of enzymes and inhibit their activity. The molecular targets and pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
1-Bromo-3-(chloromethyl)-5-methoxybenzene can be compared with other similar compounds, such as:
1-Bromo-3-(chloromethyl)-benzene: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
1-Bromo-3-(methoxymethyl)-5-methoxybenzene: Contains an additional methoxy group, which can influence its reactivity and solubility.
1-Chloro-3-(chloromethyl)-5-methoxybenzene:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for various applications in scientific research.
Properties
Molecular Formula |
C8H8BrClO |
---|---|
Molecular Weight |
235.50 g/mol |
IUPAC Name |
1-bromo-3-(chloromethyl)-5-methoxybenzene |
InChI |
InChI=1S/C8H8BrClO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,5H2,1H3 |
InChI Key |
ATGXVNISOJUVOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCl)Br |
Origin of Product |
United States |
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